Superior Yield in Thermal Ene Reactions Compared to Methanesulfonyl Analog (Isobutylene Substrate)
In a direct comparison under identical thermal ene reaction conditions, Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate (compound 2b) provides a higher yield of the desired dehydroleucine derivative than its methanesulfonyl counterpart (compound 2a). Using isobutylene as the terminal alkene, the benzenesulfonyl imine achieved a 65% yield versus 61% for the methanesulfonyl imine, representing a 6.6% relative increase in preparative yield [1].
| Evidence Dimension | Isolated product yield (%) in thermal ene reaction with isobutylene |
|---|---|
| Target Compound Data | 65% (Methyl 4-methyl-2-phenylsulfonylamino-2-trifluoromethyl-pent-4-enoate, 3b) |
| Comparator Or Baseline | 61% (Methyl 4-methyl-2-methylsulfonylamino-2-trifluoromethyl-pent-4-enoate, 3a; Methanesulfonyl analog) |
| Quantified Difference | +4 percentage points (6.6% relative increase) |
| Conditions | Isobutylene (0.06 mol) passed through imine (0.02 mol) in CH₂Cl₂ at –30 °C, warmed to ~20 °C. |
Why This Matters
For procurement in multi-step synthesis, a 4-percentage-point yield improvement at an early step directly translates to higher overall process efficiency, reducing the cost and mass of intermediate required to reach a target quantity of the final fluorinated amino acid.
- [1] Kobel'kova, N.M., Osipov, S.N. & Kolomiets, A.F. Thermal ene reactions of methyl 3,3,3-trifluoro-2-R-sulfonyliminopropionates. Synthesis of γ,δ-unsaturated derivatives of α-amino α-trifluoromethylcarboxylic acids. Russian Chemical Bulletin 50, 1041–1043 (2001). View Source
